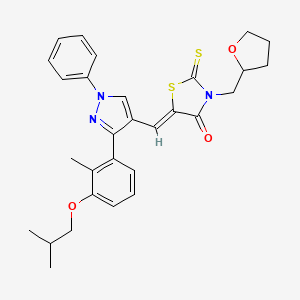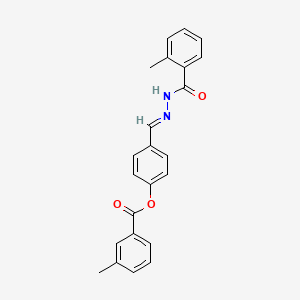
4-((2,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: C₁₆H₁₃Cl₂N₃O₃
CAS Number: 305850-67-3
Molecular Weight: 366.206 g/mol
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The presence of the thiol group (–SH) suggests potential reactivity and biological significance.
Vorbereitungsmethoden
Synthetic Routes::
Hydrazine Derivative Approach:
Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity. Researchers often synthesize it in the lab for specific studies.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The thiol group can undergo oxidation to form disulfides.
Substitution: The chlorine atoms may be substituted with other functional groups.
Reduction: Reduction of the imine group (Schiff base) can yield the corresponding amine.
Thiol Oxidation: Use mild oxidants like hydrogen peroxide (H₂O₂).
Chlorine Substitution: Alkali metal hydroxides (e.g., NaOH) or nucleophilic reagents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Oxidation: Disulfide derivatives.
Substitution: Various derivatives with modified substituents.
Reduction: The corresponding amine.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Potential antimicrobial, antifungal, or antiviral properties.
Chemistry: As a building block for more complex molecules.
Industry: Rarely, in specialized chemical processes.
Wirkmechanismus
The exact mechanism remains elusive, but it likely interacts with biological targets via covalent bonding or coordination. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While unique, it shares features with other 1,2,4-triazoles, such as imidazoles and benzimidazoles . These compounds exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C16H12Cl2N4OS |
|---|---|
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-13-6-3-10(4-7-13)15-20-21-16(24)22(15)19-9-11-2-5-12(17)8-14(11)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI-Schlüssel |
GOZRNYXAUHLSAG-DJKKODMXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)




![[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12010303.png)
![1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010304.png)
![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010314.png)



![5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010352.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010355.png)
